molecular formula C22H17ClN4O2S3 B12730630 1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- CAS No. 96911-70-5

1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo-

Cat. No.: B12730630
CAS No.: 96911-70-5
M. Wt: 501.0 g/mol
InChI Key: JTIYVUWFRPECNE-PDGQHHTCSA-N
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Description

1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- typically involves multi-step reactions. One common method includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The process may also involve the use of environmentally friendly catalysts and solvents to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(4-methylphenyl)-3-oxo- stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

CAS No.

96911-70-5

Molecular Formula

C22H17ClN4O2S3

Molecular Weight

501.0 g/mol

IUPAC Name

2-[(Z)-[3-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-5-methyl-N-(4-methylphenyl)-3-oxopyrazole-1-carbothioamide

InChI

InChI=1S/C22H17ClN4O2S3/c1-13-3-7-16(8-4-13)24-21(30)27-14(2)11-19(28)25(27)12-18-20(29)26(22(31)32-18)17-9-5-15(23)6-10-17/h3-12H,1-2H3,(H,24,30)/b18-12-

InChI Key

JTIYVUWFRPECNE-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N2C(=CC(=O)N2/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2C(=CC(=O)N2C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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